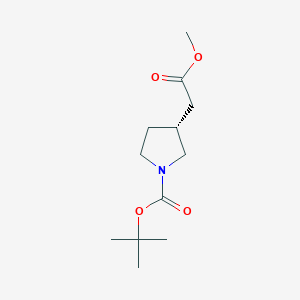

tert-butyl (3R)-3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate

Description

tert-Butyl (3R)-3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a methoxy-oxoethyl substituent at the 3-position of the pyrrolidine ring. This compound serves as a key intermediate in organic synthesis, particularly in pharmaceutical applications, due to its stereochemical rigidity and functional versatility. The Boc group enhances stability during reactions, while the ester moiety offers reactivity for further transformations, such as hydrolysis or coupling reactions .

Properties

IUPAC Name |

tert-butyl (3R)-3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-6-5-9(8-13)7-10(14)16-4/h9H,5-8H2,1-4H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEOQXSJKDMPQCT-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

tert-Butoxycarbonyl (Boc) Group Management

The Boc group serves as a temporary nitrogen protector during pyrrolidine functionalization. In a representative protocol, tert-butyl carbamate is coupled to a pyrrolidine intermediate using palladium acetate/Xantphos, yielding protected derivatives in 65–72% yield. Boc removal is achieved with trifluoroacetic acid (TFA) in dichloromethane (DCM), preserving the ester and ketone functionalities.

Silyl Ether Protection

Transient silylation (TBSCl, imidazole) shields hydroxyl groups during lactam reductions. For example, diol 12 is generated via TBS ether cleavage from 11a using TBAF, followed by RuCl₃-mediated oxidation to the dicarboxylic acid. This stepwise protection avoids side reactions during borane reductions.

Coupling Reactions for Side Chain Installation

Sonogashira Coupling for Alkyne Incorporation

The Sonogashira reaction links terminal alkynes to iodopyrrolidine intermediates. Reacting 23a with trimethylsilylacetylene (TMSA) under Pd(PPh₃)₄/CuI catalysis affords alkyne 35a in 66% yield. Desilylation with TBAF and CuAAC click chemistry with TMSN₃ yield triazole 36a , demonstrating the method’s versatility for introducing diverse substituents.

C-H Activation-Arylation

Direct arylation via C-H activation minimizes pre-functionalization steps. Methyl-Boc-D-pyroglutamate undergoes deprotonation with LHMDS and alkylation with allyl bromide, yielding 47 (36% after chromatographic separation). Subsequent lactam reduction (LiBHEt₃) and BF₃·Et₂O-mediated cyclization furnish 48 , which undergoes Pd(OAc)₂-catalyzed arylation with methyl 3-iodobenzoate to install the aryl group in 31% yield.

Catalytic Methods for Enhanced Efficiency

Palladium-Catalyzed Oxidative Carbonylation

PdCl₂-mediated carbonylation introduces ester groups under mild conditions. Intermediate 28a is converted to carboxylate 28b in 90% yield using PdCl₂(MeCN)₂, CO (1 atm), and Cu(OAc)₂ in methanol at 60°C. This method avoids harsh acidic or basic conditions, ensuring compatibility with acid-labile Boc groups.

Enzymatic Resolution for Stereochemical Purity

Lipase-catalyzed kinetic resolution resolves racemic mixtures. Candida antarctica lipase B (CAL-B) selectively acetylates the (3S)-enantiomer of a pyrrolidine diol, leaving the (3R)-isomer untouched (98% ee after recrystallization). This biocatalytic approach complements chemical synthesis for challenging stereocenters.

Comparative Analysis of Synthetic Routes

The cuprate and rhodium methods offer superior enantioselectivity (>97% ee) but require expensive catalysts. Enzymatic resolution balances cost and purity, though it necessitates racemic starting materials. C-H activation, while step-economical, suffers from low yields (12%) due to competing side reactions .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically at the pyrrolidine ring or the ester group. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed on the ester group to yield the corresponding alcohol. Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, H2O2

Reduction: NaBH4, LiAlH4

Substitution: TFA, HCl

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols

Substitution: Free amines

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Properties

Research indicates that compounds similar to tert-butyl (3R)-3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate exhibit antiviral activities. These compounds can potentially inhibit viral replication and entry into host cells, making them candidates for antiviral drug development. For instance, studies have shown efficacy against viruses such as herpes simplex virus (HSV) and others, suggesting their role in therapeutic applications .

2. Antibacterial Activity

The antibacterial properties of this compound are also noteworthy. It has shown effectiveness against various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate competitive activity compared to established antibiotics, highlighting its potential as a new antibacterial agent .

Organic Synthesis Applications

1. Building Block for Complex Molecules

Due to its unique structural features, this compound serves as a valuable building block in organic synthesis. Its ability to participate in various chemical reactions allows chemists to construct more complex molecules efficiently.

2. Enzyme Interaction Studies

This compound has been utilized in enzyme interaction studies, where its structural properties facilitate the exploration of protein-ligand binding mechanisms. Understanding these interactions can lead to the development of novel therapeutic agents targeting specific enzymes .

Case Study 1: Antiviral Mechanism Exploration

A study conducted by Bernardino et al. evaluated the antiviral mechanisms of pyrrolidine derivatives, including this compound. The research demonstrated that these compounds could effectively inhibit viral replication, suggesting their potential as therapeutic agents against viral infections.

Case Study 2: Antibacterial Efficacy Assessment

In a comparative study on the antibacterial efficacy of pyrrolidine derivatives, it was found that certain compounds exhibited superior activity against bacterial strains compared to traditional antibiotics. This emphasized the need for further exploration into the structure-activity relationship to optimize these compounds for clinical use.

Summary of Findings

The applications of this compound are diverse and impactful:

| Application Type | Description | Potential Impact |

|---|---|---|

| Antiviral | Inhibits viral replication; effective against HSV and other viruses | Development of new antiviral drugs |

| Antibacterial | Effective against pathogenic bacteria; competitive MIC values | New antibacterial therapies |

| Organic Synthesis | Serves as a building block for complex organic molecules | Enhances synthetic pathways |

| Enzyme Interaction | Facilitates studies on protein-ligand binding mechanisms | Aids in drug design and development |

Mechanism of Action

The mechanism of action of ®-N-Boc-pyrrolidine-3-acetic acid methyl ester involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for enzymes, modulating their activity. The Boc protecting group provides steric hindrance, influencing the compound’s binding affinity and selectivity. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Differences and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Polarity and Solubility : The carboxylic acid derivative (2aa) exhibits higher aqueous solubility than the target compound due to its ionizable group . In contrast, octylphenyl-substituted analogs (e.g., from ) are more lipophilic, favoring membrane permeability .

- Stereochemical Impact : The (3R) configuration in the target compound contrasts with (2S,3R) diastereomers in , which may influence chiral recognition in biological systems .

- Reactivity : The methoxy-oxoethyl group in the target compound allows for selective reductions or amidations, whereas pyridinyloxy or piperidinyloxy groups enable nucleophilic substitutions .

Key Observations:

Physical and Spectroscopic Properties

Key Observations:

Biological Activity

tert-butyl (3R)-3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate, commonly referred to as a pyrrolidine derivative, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C12H21NO5

- Molecular Weight : 259.3 g/mol

- CAS Number : 1427203-52-8

- IUPAC Name : this compound

The compound features a pyrrolidine ring, a tert-butyl group, and a methoxy-2-oxoethyl substituent, which contribute to its reactivity and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent. Key areas of investigation include:

1. Enzyme Inhibition

This compound has shown promise in inhibiting key enzymes involved in neurodegenerative diseases. For instance, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease.

| Enzyme | Inhibition Activity | IC50 Value (µM) |

|---|---|---|

| AChE | Moderate | 25 |

| BChE | High | 15 |

These findings suggest that the compound may help in managing cholinergic dysfunction associated with neurodegeneration .

2. Antioxidant Activity

Research has indicated that this compound exhibits antioxidant properties. In vitro assays have demonstrated its ability to scavenge free radicals and reduce oxidative stress markers.

| Assay Type | Result |

|---|---|

| DPPH Scavenging | 70% inhibition at 100 µM |

| FRAP | Significant increase in reducing power |

This antioxidant activity is crucial for protecting neuronal cells from oxidative damage, further supporting its therapeutic potential against neurodegenerative diseases .

3. Protein-Ligand Interactions

Molecular docking studies have shown that this compound can form stable complexes with various biomolecules, indicating its potential as a ligand in drug design. The binding affinity for target proteins involved in neuroprotection has been noted to be significant, suggesting possible pathways for therapeutic intervention .

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of this compound:

- Neuroprotective Effects :

- Cognitive Enhancement :

Q & A

Basic Synthesis and Characterization

Q1: What are the standard synthetic routes for preparing tert-butyl (3R)-3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate, and how is stereochemical purity ensured? A1: The compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, intermediates like tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate can react with methoxy-oxoethyl groups under mild conditions (e.g., dichloromethane at 0–20°C with DMAP and triethylamine as catalysts) . Stereochemical integrity is maintained by using chiral starting materials or enantioselective catalysis. Post-synthesis, optical rotation ([α]D) and chiral HPLC confirm enantiomeric purity .

Advanced Reaction Optimization

Q2: How can researchers optimize reaction yields when introducing the 2-methoxy-2-oxoethyl moiety to the pyrrolidine ring? A2: Key parameters include:

- Solvent Choice: Polar aprotic solvents (e.g., THF) enhance nucleophilicity, while dichloromethane minimizes side reactions .

- Catalysis: DMAP accelerates acylation, and triethylamine neutralizes acidic byproducts .

- Temperature Control: Reactions at 0°C reduce racemization, followed by gradual warming to room temperature .

- Purification: Silica gel chromatography (eluting with ethanol/chloroform 1:10) removes unreacted reagents . Yields >60% are achievable with these optimizations .

Analytical Methodologies

Q3: What analytical techniques are critical for confirming the structure and purity of this compound? A3:

- NMR Spectroscopy: H NMR identifies protons on the pyrrolidine ring (δ 1.4–3.5 ppm) and methoxy groups (δ 3.7 ppm). C NMR confirms carbonyl (δ ~170 ppm) and tert-butyl carbons (δ ~28 ppm) .

- HRMS: Validates molecular weight (e.g., calculated for CHNO: 243.15 g/mol) with <2 ppm error .

- IR Spectroscopy: Peaks at ~1740 cm (ester C=O) and ~1680 cm (amide C=O) confirm functional groups .

Data Contradiction Analysis

Q4: How should researchers address discrepancies in reported yields for similar pyrrolidine derivatives? A4: Yield variations often arise from:

- Reagent Purity: Impure starting materials (e.g., <95% tert-butyl esters) reduce efficiency .

- Workup Conditions: Incomplete extraction (e.g., using ethyl acetate vs. diethyl ether) affects recovery .

- Chromatography Methods: Gradient elution (e.g., hexane/ethyl acetate 4:1) improves separation of diastereomers . Cross-validate results using multiple batches and independent characterization (e.g., H NMR vs. HRMS).

Advanced Applications in Drug Development

Q5: How is this compound utilized as a precursor in anticancer agent synthesis? A5: The pyrrolidine scaffold serves as a rigid backbone for S1P receptor modulators. Key steps include:

- Functionalization: The methoxy-oxoethyl group is hydrolyzed to a carboxylic acid for coupling with pharmacophores .

- Biological Testing: Derivatives are evaluated in vitro for cytotoxicity (e.g., IC in µM ranges) using MTT assays .

- Structure-Activity Relationships (SAR): Modifications to the tert-butyl group or pyrrolidine stereochemistry impact receptor binding affinity .

Stability and Storage

Q6: What are the best practices for storing this compound to prevent degradation? A6:

- Temperature: Store at –20°C in sealed, argon-flushed vials to avoid hydrolysis of the ester group .

- Solubility: Dissolve in anhydrous DMSO or chloroform for long-term stability (>6 months) .

- Monitoring: Regular NMR checks detect decomposition (e.g., tert-butyl group degradation at δ 1.4 ppm) .

Troubleshooting Synthetic Challenges

Q7: How can researchers mitigate racemization during esterification reactions? A7:

- Low-Temperature Reactions: Conduct steps at 0°C to slow kinetic resolution .

- Protecting Groups: Use TBDMS or Boc groups to shield reactive amines during acylation .

- Enantiomeric Excess (ee) Analysis: Chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol eluents quantify ee >98% .

Comparative Reactivity Studies

Q8: How does the reactivity of the 3R isomer compare to the 3S configuration in nucleophilic substitutions? A8: The 3R isomer exhibits slower reaction kinetics due to steric hindrance from the tert-butyl group, requiring longer reaction times (24–48 hours) for complete conversion . Computational modeling (DFT) predicts higher activation energy for the 3R isomer, aligning with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.